REACTION_CXSMILES
|
C(N(CC)CC)C.[CH3:8][O:9][C:10]([C:12]1[C:21]([OH:22])=[C:20]2[C:15]([CH:16]=[CH:17][CH:18]=[N:19]2)=[C:14]([Br:23])[N:13]=1)=[O:11].[C:24]1([CH3:34])[CH:29]=[CH:28][C:27]([S:30](Cl)(=[O:32])=[O:31])=[CH:26][CH:25]=1>C(Cl)(Cl)Cl>[CH3:8][O:9][C:10]([C:12]1[C:21]([O:22][S:30]([C:27]2[CH:28]=[CH:29][C:24]([CH3:34])=[CH:25][CH:26]=2)(=[O:32])=[O:31])=[C:20]2[C:15]([CH:16]=[CH:17][CH:18]=[N:19]2)=[C:14]([Br:23])[N:13]=1)=[O:11]
|
Name
|
|
Quantity
|
0.759 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
1.415 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=NC(=C2C=CC=NC2=C1O)Br
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
1.15 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
35 (± 15) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to give a yellow suspension
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature at 20-40° C.
|
Type
|
CUSTOM
|
Details
|
to give a yellow solution
|
Type
|
CUSTOM
|
Details
|
a crystalline solid precipitated out of the mixture
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to 20° C. over 15 min
|
Duration
|
15 min
|
Type
|
ADDITION
|
Details
|
MeOH (10 mL) was added over 30 min
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
a 1:1 mixture of MeOH
|
Type
|
ADDITION
|
Details
|
water (10 mL) was added over 30 min
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to −40° C. over 30 min
|
Duration
|
30 min
|
Type
|
WAIT
|
Details
|
aged at −40° C. for 30 min
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The cold mixture was filtered
|
Type
|
WASH
|
Details
|
the solid was washed with 1:1 MeOH
|
Type
|
CUSTOM
|
Details
|
at 10-20° C
|
Type
|
CUSTOM
|
Details
|
The off-white crystalline solid was dried under a stream of nitrogen
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=NC(=C2C=CC=NC2=C1OS(=O)(=O)C1=CC=C(C=C1)C)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.112 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 96.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |